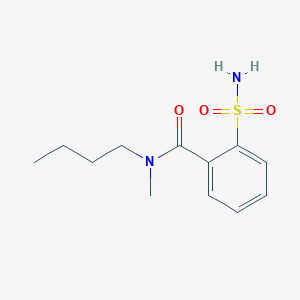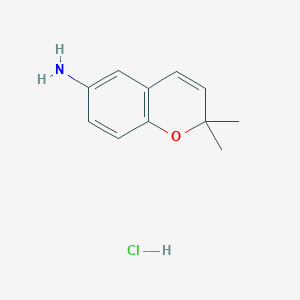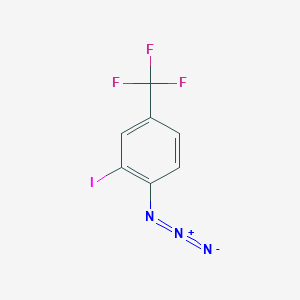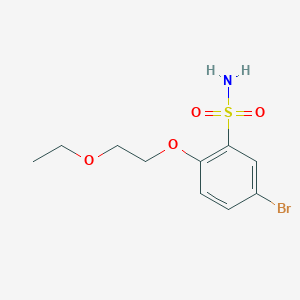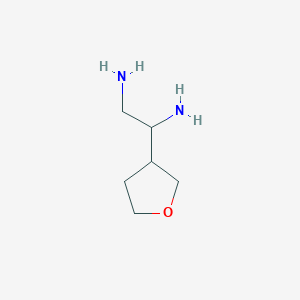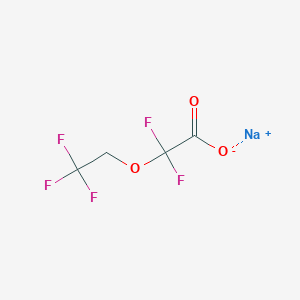
Sodium2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate is a chemical compound with the molecular formula C4H4F5NaO3 and a molecular weight of 218.05 g/mol . It is known for its unique structure, which includes both difluoro and trifluoro groups, making it a valuable reagent in various chemical reactions.
Méthodes De Préparation
The synthesis of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of 2,2,2-trifluoroethanol with difluoroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroethoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can add to unsaturated compounds, forming new carbon-fluorine bonds.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate exerts its effects involves the interaction of its fluorinated groups with various molecular targets. The difluoro and trifluoro groups can form strong interactions with enzymes and other proteins, altering their activity and function. These interactions can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparaison Avec Des Composés Similaires
Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate can be compared with other similar compounds such as:
Sodium 2-chloro-2,2-difluoroacetate: This compound also contains difluoro groups but has a chloro group instead of a trifluoroethoxy group.
Sodium 2,2-difluoroacetate: This compound lacks the trifluoroethoxy group and is used in different contexts, particularly in the synthesis of simpler fluorinated compounds.
The uniqueness of Sodium 2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate lies in its combination of difluoro and trifluoro groups, which provide distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C4H2F5NaO3 |
|---|---|
Poids moléculaire |
216.04 g/mol |
Nom IUPAC |
sodium;2,2-difluoro-2-(2,2,2-trifluoroethoxy)acetate |
InChI |
InChI=1S/C4H3F5O3.Na/c5-3(6,7)1-12-4(8,9)2(10)11;/h1H2,(H,10,11);/q;+1/p-1 |
Clé InChI |
PYIAYFJEFNKEKC-UHFFFAOYSA-M |
SMILES canonique |
C(C(F)(F)F)OC(C(=O)[O-])(F)F.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



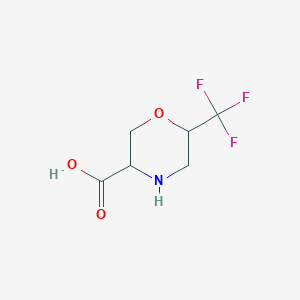
![1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B13516364.png)
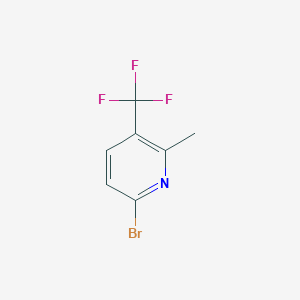

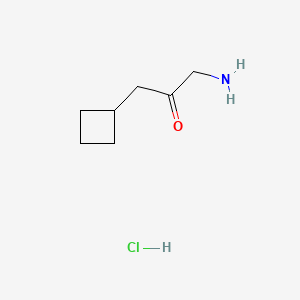
![rac-(1R,3R)-3-(4-{[(tert-butoxy)carbonyl]amino}phenyl)cyclopentane-1-carboxylic acid](/img/structure/B13516388.png)
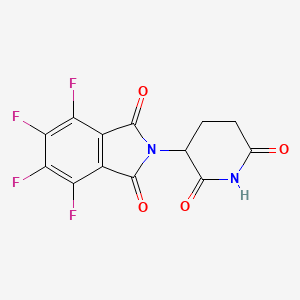
![Tert-butyl 5-({[(tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B13516406.png)
